![molecular formula C15H26ClN3O B2500106 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide CAS No. 2411243-56-4](/img/structure/B2500106.png)
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as 'TAK-659' and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer and autoimmune disorders.
作用机制
TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to reduced proliferation and survival of cancerous cells. In addition, BTK inhibition has been shown to reduce inflammation and autoimmunity in preclinical models.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. Its selective inhibition of BTK leads to reduced proliferation and survival of cancerous cells. In addition, BTK inhibition has been shown to reduce inflammation and autoimmunity in preclinical models. TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments. Its selective inhibition of BTK makes it a valuable tool for studying B-cell receptor signaling and its role in disease. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, TAK-659 has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of TAK-659 in humans.
合成方法
The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-N-(2,2-dimethylbutyl) acetamide with 1,3,5-trimethylpyrazole-4-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium borohydride to yield TAK-659. The synthesis process has been optimized to ensure high yield and purity of the final product.
科学研究应用
TAK-659 has been extensively studied for its potential use in scientific research applications. Its selective inhibition of BTK has been shown to have therapeutic potential in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit BTK-mediated signaling pathways, leading to reduced proliferation and survival of cancerous cells. In addition, TAK-659 has been shown to reduce inflammation and autoimmunity in preclinical models.
属性
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O/c1-7-15(4,5)10-19(14(20)8-16)9-13-11(2)17-18(6)12(13)3/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBRGABWQNXSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(CC1=C(N(N=C1C)C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)
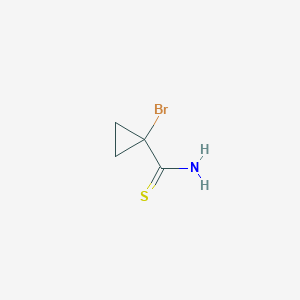
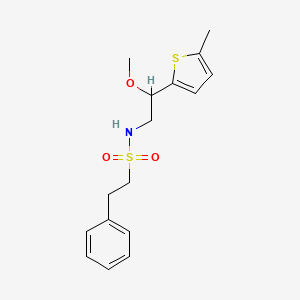
![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
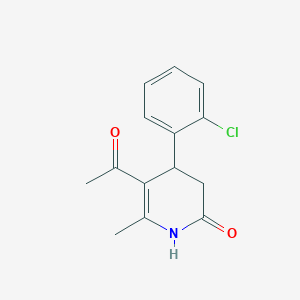
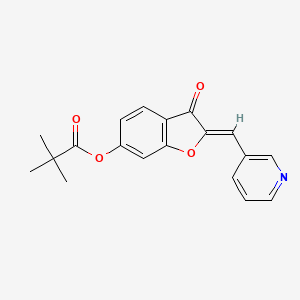
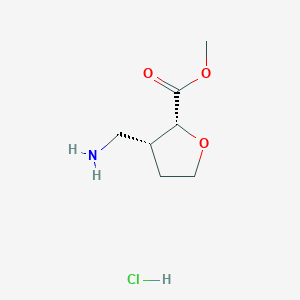


![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)